molecular formula C19H27N3O4S2 B2674386 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine CAS No. 1208718-77-7

1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine

Cat. No.: B2674386
CAS No.: 1208718-77-7
M. Wt: 425.56
InChI Key: MDTFJZPXHPGZQQ-UHFFFAOYSA-N
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Description

Evolution of Multi-Scaffold Compounds in Medicinal Research

The concept of scaffold hopping—replacing core structures while retaining biological activity—has driven innovation in drug design since the late 20th century. Early efforts focused on heterocycle replacements (e.g., pyrazole-to-thiazole swaps in CB1 antagonists), but modern strategies increasingly integrate multiple scaffolds to exploit complementary pharmacological profiles. For instance, azobenzene derivatives demonstrate how modular scaffolds enable multitarget engagement across antimicrobial, anticancer, and anti-inflammatory applications. The integration of piperazine with sulfonyl-piperidine and thiophene-cyclopropane in 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine exemplifies this trend, leveraging:

  • Piperazine : Enhances solubility and provides hydrogen-bonding sites.
  • Methanesulfonyl-piperidine : Introduces sulfonamide functionality for target affinity.
  • Thiophene-cyclopropane : Combines aromaticity (thiophene) with strain (cyclopropane) for conformational rigidity.

Such hybrid architectures aim to balance metabolic stability, bioavailability, and polypharmacology, addressing limitations of single-scaffold agents.

Historical Development of Piperazine-Based Pharmaceutical Agents

Piperazine’s rise as a privileged scaffold began with its incorporation into antihistamines (e.g., cyclizine) and antidepressants (e.g., trazodone) in the mid-20th century. Its six-membered ring with two nitrogen atoms offers:

  • Structural flexibility : Adaptability to diverse binding pockets.
  • Pharmacokinetic modulation : Improved water solubility and oral bioavailability.

By the 2000s, piperazine derivatives dominated niches like antipsychotics (e.g., aripiprazole) and antimicrobials (e.g., ciprofloxacin). The compound This compound builds on this legacy, utilizing piperazine as a linker to conjugate sulfonyl-piperidine and thiophene-cyclopropane groups. This design mirrors advancements in antimicrobial polymers, where piperazine’s hydrogen-bonding capacity enhances membrane disruption efficacy.

Research Significance in Contemporary Drug Discovery Paradigms

Hybrid scaffolds like this compound address three critical challenges:

  • Multidrug Resistance (MDR) : Piperazine-containing polymers show efficacy against MRSA and Mycobacterium smegmatis by disrupting cell membranes. The thiophene-cyclopropane moiety may further inhibit efflux pumps.
  • Targeted Polypharmacology : Combining sulfonamide (methanesulfonyl) and aromatic (thiophene) groups enables dual inhibition of enzymes and receptors.
  • ADME Optimization : Piperazine’s polarity counterbalances the lipophilicity of cyclopropane, potentially improving blood-brain barrier penetration or renal clearance.

Recent studies highlight scaffold hybridization as a pathway to overcome the "innovation deficit" in antibiotic and anticancer drug discovery.

Current Academic Literature Landscape

A 2024 review on multi-target scaffolds identified azobenzene and piperazine as key frameworks for designing broad-spectrum agents. Meanwhile, 2022 analyses underscore piperazine’s versatility in nicotinic receptor modulators and MDR reversal agents. The compound’s methanesulfonyl group aligns with trends in sulfonamide-based kinase inhibitors, while its cyclopropane-thiophene motif mirrors covalent inhibitors targeting cysteine residues. However, no published studies yet detail this specific compound, suggesting it represents a novel investigational candidate within hybrid scaffold research.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-28(25,26)22-6-4-14(5-7-22)18(23)20-8-10-21(11-9-20)19(24)16-13-15(16)17-3-2-12-27-17/h2-3,12,14-16H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTFJZPXHPGZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine likely involves multiple steps, including:

  • Formation of the piperidine and piperazine rings.
  • Introduction of the methanesulfonyl group.
  • Attachment of the thiophene and cyclopropane groups.

Typical reaction conditions might include:

  • Use of strong bases or acids to facilitate ring formation.
  • Catalysts to promote specific reactions.
  • Controlled temperatures and pressures to ensure the desired product is formed.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Piperazine Reactivity

Piperazine derivatives are known for their nucleophilic amine groups, enabling diverse transformations ( ):

Acylation/Alkylation

  • The tertiary amine in the methanesulfonyl-substituted piperidine is less reactive, but the secondary amine in the piperazine ring may undergo further acylation or alkylation under basic conditions.

  • Example: In structurally similar compounds, piperazine reacts with acyl chlorides (e.g., cyclopropanecarbonyl chloride) to form amides ( ).

Coordination Chemistry

  • Piperazine’s nitrogen atoms can act as ligands in metal complexes. For example, Mn(III)-mediated cyclization reactions with piperazine derivatives form dihydrofuran-piperazine hybrids ( ).

Cyclopropane Reactivity

The strained cyclopropane ring adjacent to the thiophene moiety is susceptible to ring-opening reactions:

Acid-Catalyzed Ring Opening

  • Cyclopropanes with electron-withdrawing groups (e.g., carbonyl) may undergo acid-catalyzed cleavage. For example, protonation of the cyclopropane ring could lead to fragmentation or rearrangement ( ).

Transition Metal-Mediated Reactions

  • Mn(OAc)₃ promotes radical cyclization in cyclopropane-containing systems, forming dihydrofuran derivatives ( ).

Thiophene Reactivity

The thiophene ring may participate in electrophilic substitutions:

Reaction Type Conditions Example
Sulfonation H₂SO₄, SO₃Introduction of sulfonic acid groups
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Bromination at the 5-position

Electron-rich thiophenes typically undergo substitution at the α-positions, influenced by the adjacent cyclopropane’s electron-withdrawing effects ( ).

Carbonyl Group Reactivity

The amide and ketone functionalities are key sites for hydrolysis or nucleophilic attack:

Hydrolysis

  • Under acidic or basic conditions, the amide bonds may hydrolyze to carboxylic acids and amines. For example, similar piperazine-carbonyl compounds hydrolyze in HCl/EtOH to yield free amines ( ).

Nucleophilic Substitution

  • The methanesulfonyl group could act as a leaving group in SN₂ reactions, though its electron-withdrawing nature may reduce reactivity ( ).

Stability and Degradation Pathways

  • pH Sensitivity : The weakly basic piperazine (pKa ~12.5) may protonate under acidic conditions, altering solubility and reactivity ( ).

  • Thermal Stability : Cyclopropane rings decompose at elevated temperatures, potentially releasing CO or forming alkene byproducts ( ).

Scientific Research Applications

Research indicates that compounds similar to 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine exhibit various biological activities, including interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may explain their pharmacological effects, making them candidates for further investigation in the treatment of psychiatric disorders and other conditions.

Potential Applications

  • Medicinal Chemistry : The compound's structure suggests potential as a lead compound in drug development targeting neurological disorders due to its interaction with neurotransmitter systems.
  • Anticancer Research : Similar compounds have shown cytotoxic activity against various cancer cell lines. The design of new molecular hybrids incorporating sulfonamide fragments has been explored for their anticancer properties, indicating a potential pathway for this compound's application in oncology .
  • Antiviral Activity : The presence of thiophene derivatives has been linked to antiviral properties, particularly against influenza viruses. The exploration of similar compounds for their ability to disrupt viral polymerase interactions could lead to new antiviral therapies .

Comparative Analysis with Related Compounds

To better understand its potential, it is useful to compare this compound with structurally similar derivatives:

Compound NameStructure FeaturesBiological Activity
1-BenzylpiperazineSubstituted piperazineStimulant effects
1-(3-Chlorophenyl)piperazineChlorinated aromatic ringAntidepressant properties
1-(4-Methylphenyl)piperazineMethylated aromatic ringPotential antipsychotic effects
1-(3-Trifluoromethylphenyl)piperazineTrifluoromethyl substitutionNeuropharmacological activity

The unique combination of the methanesulfonamide group and thiophene-containing cyclopropane in this compound may enhance its selectivity and efficacy compared to other piperazine derivatives .

Mechanism of Action

The mechanism of action would depend on the compound’s specific interactions with biological targets. It might:

  • Bind to receptors or enzymes, altering their activity.
  • Interfere with cellular signaling pathways.
  • Affect the structure and function of biomolecules.

Comparison with Similar Compounds

Structural Analogs and Their Features

The following table summarizes key structural analogs, their substituents, biological activities, and references:

Compound Name Substituent 1 Substituent 2 Biological Activity Reference
Target Compound 1-(Methanesulfonylpiperidine-4-carbonyl) 2-(Thiophen-2-yl)cyclopropanecarbonyl Hypothesized PARP inhibition (structural similarity)
KU-0059436 (AZD2281) Cyclopropanecarbonylpiperazine 4-Fluorobenzyl-phthalazinone PARP-1/2 inhibitor; anticancer (BRCA-deficient cancers)
1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine 4-Methoxybenzenesulfonyl Thiophene-2-carbonyl Unknown (sulfonyl and thiophene motifs suggest receptor modulation)
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine Methanesulfonyl 4-Phenyl-thiazol-2-yl Unknown (thiazole as bioisostere for thiophene)
Compound 18 (Glucose uptake modulator) 4-(Trifluoromethyl)phenyl Thiophen-2-yl butanone Modulates glucose uptake (structural variations at piperazine and alkyl chain)
Compound 10 () 3-((4-Fluorophenyl)sulfonyl)propyl 4-Chlorophenyl Antiparkinsonian activity (multi-receptor targeting)

Key Structural and Functional Insights

Methanesulfonyl-Piperidine Motif
  • The methanesulfonyl group in the target compound is analogous to sulfonyl-containing derivatives like 1-(4-methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine and 1-methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine . Sulfonyl groups enhance solubility and binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases, serotonin receptors).
Thiophene-Cyclopropane Hybrid
  • The 2-(thiophen-2-yl)cyclopropanecarbonyl group is structurally unique but shares similarities with: KU-0059436 (AZD2281): A PARP inhibitor with a cyclopropanecarbonylpiperazine moiety, critical for DNA repair inhibition . Compound 18 (): Features a thiophen-2-yl group linked to a piperazine via a butanone chain, demonstrating the versatility of thiophene in modulating electronic and steric properties .
Piperazine Core Modifications
  • Piperazine derivatives are prevalent in CNS-targeting drugs (e.g., antipsychotics, antidepressants). For example:
    • Compound 10 () : A 4-chlorophenyl-piperidine derivative with antiparkinsonian activity, highlighting the role of halogenated aryl groups in dopamine receptor modulation .
    • p-MPPI/p-MPPF () : 5-HT1A receptor antagonists with methoxyphenyl and iodobenzamido groups, underscoring the importance of arylpiperazines in serotonin receptor targeting .

Pharmacokinetic Considerations

  • The methanesulfonyl group likely improves metabolic stability compared to analogs with benzenesulfonyl or methoxy groups .
  • The cyclopropane ring may enhance rigidity and bioavailability, as observed in KU-0059436 .

Biological Activity

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A piperazine core
  • Methanesulfonyl and thiophene substituents
  • Cyclopropanecarbonyl groups

Pharmacological Properties

Research indicates that this compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.
  • Anticancer Potential : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuroprotective Effects : Some studies have indicated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : Binding to various receptors has been proposed, influencing signaling pathways related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains. Results showed that it inhibited growth at concentrations as low as 5 µg/mL for certain strains, outperforming some conventional antibiotics .

Study 2: Anticancer Activity

A recent investigation in Cancer Research highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with 10 µM of the compound over 24 hours .

Study 3: Neuroprotection

Research published in Neuroscience Letters demonstrated that the compound reduced neuronal cell death induced by oxidative stress. The study utilized a model of oxidative injury where treated cells exhibited significantly lower levels of reactive oxygen species compared to untreated controls .

Data Tables

Biological Activity Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress-induced cell death

Q & A

Q. What are the recommended synthetic routes for introducing the methanesulfonyl and thiophene-cyclopropane moieties into piperazine derivatives?

The compound’s methanesulfonyl group can be introduced via nucleophilic substitution or coupling reactions. For example, methanesulfonyl chloride is often reacted with piperidine intermediates under basic conditions (e.g., triethylamine in dichloromethane) . The thiophene-cyclopropane fragment may be synthesized via cyclopropanation of thiophene derivatives using transition-metal catalysts (e.g., Simmons-Smith conditions) and subsequently coupled to the piperazine core via amide bond formation using carbodiimide coupling agents (EDC/HOBt) . Purification typically involves column chromatography with silica gel and verification via 1H^1H-NMR to confirm regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • HPLC-MS : To assess purity (>95%) and confirm molecular weight.
  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR to verify substituent positions (e.g., methanesulfonyl integration at δ 3.0–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • FT-IR : To identify carbonyl stretches (~1650–1700 cm1^{-1}) and sulfonyl groups (~1150–1250 cm1^{-1}) .
  • Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content) .

Q. What safety protocols are critical when handling this compound?

Based on analogous piperazine derivatives:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye irritation (category 2A hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in a sealed container under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the sulfonyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., using fluorescence-based ADP-Glo™ kits) due to the sulfonyl group’s potential as a hydrogen-bond acceptor .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) given piperazine’s prevalence in CNS-targeting drugs .

Q. How can solubility and stability be optimized for in vitro studies?

  • Solubility : Use DMSO for stock solutions (≤10 mM), diluted in PBS or cell culture media. The cyclopropane-thiophene moiety may enhance lipophilicity; consider adding co-solvents like cyclodextrins .
  • Stability : Perform LC-MS stability tests under physiological pH (7.4) and temperature (37°C) for 24–48 hours. Degradation products (e.g., hydrolyzed cyclopropane) should be monitored .

Advanced Research Questions

Q. What strategies mitigate side reactions during the coupling of the thiophene-cyclopropane fragment?

  • Protecting groups : Temporarily protect the thiophene sulfur with Boc groups to prevent oxidation during amide bond formation .
  • Catalyst optimization : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling if aryl halides are present .
  • Reaction monitoring : Employ in-situ FT-IR or UPLC-MS to detect intermediates and adjust reaction times (typically 12–24 hours) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., HDACs) by focusing on the methanesulfonyl group’s electrostatic potential and the piperazine scaffold’s conformational flexibility .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly for the cyclopropane’s strain-induced binding .
  • QSAR studies : Compare with analogs (e.g., 1-(4-fluorophenyl)piperazine) to correlate substituent effects (e.g., logP, polar surface area) with activity .

Q. What structural modifications enhance metabolic stability in vivo?

  • Isotere replacement : Substitute the cyclopropane with a spirocyclic ring to reduce CYP450-mediated oxidation .
  • Deuterium labeling : Introduce deuterium at benzylic positions (e.g., thiophene-adjacent carbons) to slow metabolism .
  • Prodrug design : Convert the methanesulfonyl group to a sulfonamide prodrug for improved bioavailability .

Q. How do conflicting cytotoxicity data from different cell lines inform mechanism-of-action studies?

Contradictory results (e.g., high IC50_{50} in HeLa vs. low in HepG2) suggest tissue-specific uptake or target expression. Follow-up steps:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., ABC transporters) in resistant lines .
  • Chemical proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions .
  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS to rule out efflux pump effects .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Xenograft models : Subcutaneous tumor implants in nude mice to assess antitumor efficacy (dose range: 10–50 mg/kg, i.p. or oral) .
  • PK/PD studies : Serial blood sampling to calculate AUC, t1/2t_{1/2}, and clearance. The thiophene moiety may require monitoring for hepatotoxicity via ALT/AST levels .
  • BBB penetration : Use wild-type and P-gp knockout mice to evaluate CNS accessibility, leveraging piperazine’s historical CNS activity .

Methodological Notes

  • Contradictions : and suggest divergent coupling conditions (e.g., carbodiimide vs. palladium catalysts); validate via small-scale trials.
  • Data Gaps : Ecotoxicity and genotoxicity data are absent; consider Ames tests and Daphnia magna assays for comprehensive safety profiling .

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